molecular formula C7H11Br2ClF2O3 B14348173 Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol CAS No. 98041-07-7

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol

Katalognummer: B14348173
CAS-Nummer: 98041-07-7
Molekulargewicht: 376.42 g/mol
InChI-Schlüssel: MQWOTEPDIIIDCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is a complex organic compound characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor molecule, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor molecules are subjected to halogenation and subsequent functional group modifications. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The halogen atoms can be reduced to form less halogenated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a less halogenated alcohol.

Wissenschaftliche Forschungsanwendungen

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol involves its interaction with specific molecular targets. The halogen atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid, dibromo-: A simpler compound with two bromine atoms and an acetic acid moiety.

    Hexane, 1,2-dibromo-: Contains two bromine atoms on a hexane backbone.

    2,3-Dibromo-2,3-dimethylbutane: A structurally similar compound with two bromine atoms and a butane backbone.

Uniqueness

Acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol is unique due to the combination of multiple halogen atoms and a hydroxyl group on a single molecule. This structural complexity provides distinct chemical properties and reactivity compared to simpler halogenated compounds.

Eigenschaften

CAS-Nummer

98041-07-7

Molekularformel

C7H11Br2ClF2O3

Molekulargewicht

376.42 g/mol

IUPAC-Name

acetic acid;3,4-dibromo-1-chloro-2,2-difluoro-3-methylbutan-1-ol

InChI

InChI=1S/C5H7Br2ClF2O.C2H4O2/c1-4(7,2-6)5(9,10)3(8)11;1-2(3)4/h3,11H,2H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

MQWOTEPDIIIDCE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.CC(CBr)(C(C(O)Cl)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.